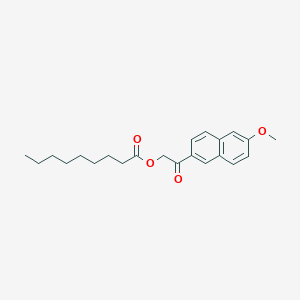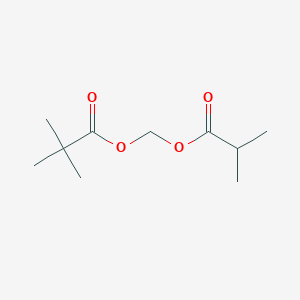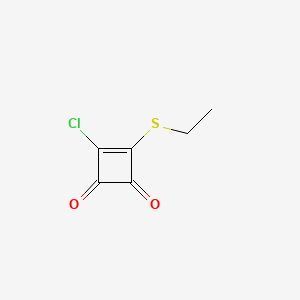
2-(6-Methoxynaphthalen-2-yl)-2-oxoethyl nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methoxynaphthalen-2-yl)-2-oxoethyl nonanoate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methoxy group on the naphthalene ring and a nonanoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxynaphthalen-2-yl)-2-oxoethyl nonanoate typically involves the esterification of 2-(6-methoxynaphthalen-2-yl)-2-oxoethanol with nonanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methoxynaphthalen-2-yl)-2-oxoethyl nonanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the ester can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(6-hydroxynaphthalen-2-yl)-2-oxoethyl nonanoate.
Reduction: Formation of 2-(6-methoxynaphthalen-2-yl)-2-hydroxyethyl nonanoate.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(6-Methoxynaphthalen-2-yl)-2-oxoethyl nonanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)-2-oxoethyl nonanoate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, it may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Methoxynaphthalen-2-yl)propanamide
- 2-(6-Methoxynaphthalen-2-yl)propanoic acid
- 2-(6-Methoxynaphthalen-2-yl)ethanol
Uniqueness
2-(6-Methoxynaphthalen-2-yl)-2-oxoethyl nonanoate is unique due to the presence of the nonanoate ester group, which imparts distinct physicochemical properties compared to other similar compounds. This structural feature may influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
140435-52-5 |
|---|---|
Formule moléculaire |
C22H28O4 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
[2-(6-methoxynaphthalen-2-yl)-2-oxoethyl] nonanoate |
InChI |
InChI=1S/C22H28O4/c1-3-4-5-6-7-8-9-22(24)26-16-21(23)19-11-10-18-15-20(25-2)13-12-17(18)14-19/h10-15H,3-9,16H2,1-2H3 |
Clé InChI |
ZGELLKUGTITFKA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)OCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)




![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)




![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)


